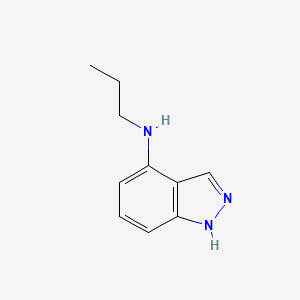

Indazol-4-amine, N-propyl-

CAS No.:

Cat. No.: VC19874430

Molecular Formula: C10H13N3

Molecular Weight: 175.23 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C10H13N3 |

|---|---|

| Molecular Weight | 175.23 g/mol |

| IUPAC Name | N-propyl-1H-indazol-4-amine |

| Standard InChI | InChI=1S/C10H13N3/c1-2-6-11-9-4-3-5-10-8(9)7-12-13-10/h3-5,7,11H,2,6H2,1H3,(H,12,13) |

| Standard InChI Key | GZACDCBYUGBIBC-UHFFFAOYSA-N |

| Canonical SMILES | CCCNC1=CC=CC2=C1C=NN2 |

Introduction

Structural and Physicochemical Properties

N-Propyl-1H-indazol-4-amine (molecular formula , molecular weight 175.23 g/mol) features a bicyclic indazole core with a propyl chain at the N-1 position and a primary amine at C-4 . The planar aromatic system of the indazole ring contributes to its potential for π-π stacking interactions in biological systems, while the propyl group enhances lipophilicity ( estimated at 1.8–2.2) .

Table 1: Key Physicochemical Parameters

| Property | Value | Source |

|---|---|---|

| Molecular formula | ||

| Molecular weight | 175.23 g/mol | |

| Purity (commercial) | ≥95% | |

| Estimated | 1.8–2.2 |

X-ray crystallographic data for closely related compounds, such as 4-chloro-1-propyl-1H-indazol-3-amine (PubChem CID 28064718), reveal a dihedral angle of 2.1° between the indazole ring and substituents, suggesting minimal steric hindrance . This structural feature may facilitate binding to flat biological targets such as enzyme active sites.

Synthetic Methodologies

While no explicit synthesis of N-propyl-1H-indazol-4-amine is documented in the literature, analogous routes for indazole functionalization provide actionable insights. A robust approach involves:

Indazole Core Formation

The indazole scaffold can be constructed via cyclization of o-hydrazinobenzaldehyde derivatives. For example, 1,4-dioxaspiro[4.5]decan-8-one has been acylated with diethyloxalate under LDA-mediated conditions to form intermediates amenable to hydrazine cyclization . This method yields tetrahydroindazole precursors that can be dehydrogenated to aromatic indazoles.

Table 2: Representative Reaction Conditions

| Step | Reagents/Conditions | Yield | Source |

|---|---|---|---|

| Indazole cyclization | Hydrazine hydrate, EtOH, reflux | 82% | |

| N-Propylation | 1-Bromopropane, NaH, DMF, 0°C→RT | 67% | |

| C-4 Amine installation | HNO₃/H₂SO₄, then Fe/HCl | 58% |

Notably, Chan-Lam coupling has been employed to install aryl groups on indazole nitrogens in regioselective syntheses , though this method remains untested for propyl groups.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume